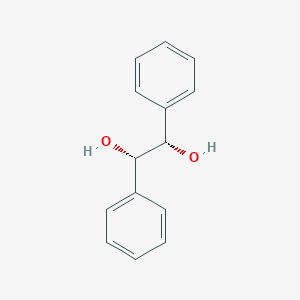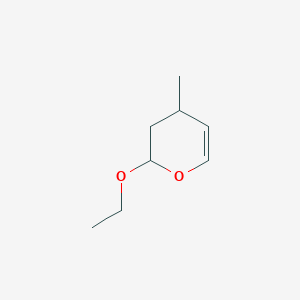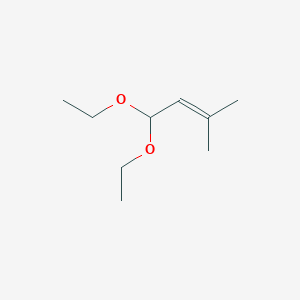
(S,S)-(-)-Hydrobenzoin
Descripción general
Descripción
Hydrobenzoin is an ethanediol . It is also known as 1,2-Diphenylethane-1,2-diol . It has been used in various areas of chiral chemistry and has broadened its range of applications in synthetic chemistry .
Synthesis Analysis
Hydrobenzoin can be synthesized from benzaldehyde using the vitamin, thiamin, as a catalyst . The sequence involves the conversion of benzaldehyde to benzoin, which is then oxidized to benzil. The benzil is then reduced to hydrobenzoin with a reducing agent, sodium borohydride .Molecular Structure Analysis
The molecular formula of Hydrobenzoin is C14H14O2 . It has a molecular weight of 214.26 g/mol . The structure of Hydrobenzoin has been analyzed using modern spectroscopic and computational analysis .Chemical Reactions Analysis
Benzoin, an α-hydroxy ketone, is stereoselectively reduced by sodium borohydride to yield hydrobenzoin . The stereochemistry of the product is determined by acetalization and analysis of the derivative by NMR spectroscopy .Physical And Chemical Properties Analysis
Hydrobenzoin has a molecular weight of 214.26 g/mol . Its molecular formula is C14H14O2 . The InChIKey is IHPDTPWNFBQHEB-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Synthesis and Application in Chiral Chemistry
(S,S)-(-)-Hydrobenzoin and its derivatives are extensively utilized in the field of chiral chemistry. They serve as valuable tools in synthetic chemistry, particularly due to their chiral properties. The advancements in the synthesis of chiral hydrobenzoin have significantly expanded its applications in organic synthesis. Originally prepared through optical resolution, modern methods now include asymmetric synthesis from stilbenes or benzoins, and even direct synthesis through asymmetric pinacol coupling from benzaldehydes. These substances have traditionally been used as chiral auxiliaries or in stoichiometric applications, but their use as catalysts has been growing in recent times (Okano, 2011).
Asymmetric Hydrogenation and Pharmaceutical Applications
A practical approach for asymmetric hydrogenation of benzils using Ru(OTf)(TsDPEN)(η6-cymene) as a pre-catalyst has been developed, enabling the synthesis of chiral hydrobenzoins. These optically active hydrobenzoins are crucial building blocks for deriving biologically active complexes, natural products, and pharmaceutical compounds. They are synthesized with good yields and exhibit good to excellent enantioselectivities (Huang et al., 2012).
Use in Encapsulation and Drug Delivery
In a study focusing on the formulation of controlled-release albendazole liposomal formulations, (S,S)-(-)-Hydrobenzoin was used as part of the preparation process. This study highlighted the role of such compounds in enhancing the encapsulation efficiency and controlling the drug release rates, which is critical in designing effective drug delivery systems (Panwar et al., 2010).
Biocatalytic Reduction and Selectivity
An interesting application of (S,S)-(-)-Hydrobenzoin is in the field of biocatalysis. Talaromyces flavus, an enzyme system, showed excellent pH-dependent selectivity for converting benzil to either benzoin or hydrobenzion, both of which are precursors to pharmaceuticals and biologically active compounds. This process is significant for producing enantiopure benzoins and hydrobenzoins, which are essential in stereoselective organic synthesis (Pal et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Electroreductive coupling of biomass-derived benzaldehyde offers a sustainable approach to producing value-added hydrobenzoin . The low efficiency of the reaction is due to the mismatch of initial formation and subsequent dimerization of ketyl intermediates . This area is under active research for improving the efficiency of the reaction .
Propiedades
IUPAC Name |
(1S,2S)-1,2-diphenylethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPDTPWNFBQHEB-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357389, DTXSID801021449 | |
| Record name | (S,S)-(-)-Hydrobenzoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-1,2-Diphenylethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S,S)-(-)-Hydrobenzoin | |
CAS RN |
655-48-1, 2325-10-2 | |
| Record name | Hydrobenzoin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrobenzoin, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002325102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S,S)-(-)-Hydrobenzoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-1,2-Diphenylethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2S)-1,2-diphenylethane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROBENZOIN, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX45Q7714B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HYDROBENZOIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR8L8S2Y8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (S,S)-(-)-Hydrobenzoin?
A1: The molecular formula of (S,S)-(-)-Hydrobenzoin is C14H14O2, and its molecular weight is 214.26 g/mol.
Q2: What are the key spectroscopic data points for characterizing (S,S)-(-)-Hydrobenzoin?
A2: (S,S)-(-)-Hydrobenzoin can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. For example, researchers have used 1H NMR, 13C NMR, and 14N NMR to investigate the binding of (S,S)-(-)-Hydrobenzoin-based ligands to Ytterbium (III) complexes. []
Q3: How is (S,S)-(-)-Hydrobenzoin employed in asymmetric synthesis?
A3: (S,S)-(-)-Hydrobenzoin acts as a chiral auxiliary and ligand in various asymmetric reactions. For instance, it facilitates the synthesis of enantiopure (+)-polyoxamic acid from achiral allylic halides. [, ] It also enables the preparation of D-sorbitol from trans-1-iodo-2-hexene. [, ]
Q4: Can you provide an example of (S,S)-(-)-Hydrobenzoin's role in a specific reaction mechanism?
A4: In the enantioselective oxidation of sulfides, (S,S)-(-)-Hydrobenzoin forms a complex with titanium i-propoxide. This complex acts as a chiral catalyst, enabling the oxidation of aryl benzyl sulfides to sulfoxides with high enantiomeric excess. DFT computations reveal the influence of (S,S)-(-)-Hydrobenzoin on the diastereomeric transition states, dictating the enantioselectivity of the reaction. [, ]
Q5: How does (S,S)-(-)-Hydrobenzoin contribute to the synthesis of enantiopure carbohydrates?
A5: (S,S)-(-)-Hydrobenzoin plays a crucial role in the oxyselenenylation of cyclic alkenes like cyclohexene and 3,4-dihydro-2H-pyran. This methodology allows for the synthesis of enantiopure cyclitols such as D-chiro-inositol, muco-quercitol, and L- and D-arabinose through subsequent stereoselective transformations. [, ]
Q6: How is computational chemistry used to study (S,S)-(-)-Hydrobenzoin's behavior in chemical reactions?
A6: Density Functional Theory (DFT) calculations provide insights into reaction mechanisms involving (S,S)-(-)-Hydrobenzoin. For example, DFT studies have elucidated the role of (S,S)-(-)-Hydrobenzoin in the diastereoselective cyclopropanation of α,β-unsaturated ketals. [, ]
Q7: How do structural modifications of (S,S)-(-)-Hydrobenzoin affect its activity or properties?
A7: While specific Structure-Activity Relationship (SAR) studies focusing solely on (S,S)-(-)-Hydrobenzoin might be limited in the provided literature, modifications to its structure, such as incorporating it into crown ether moieties, are explored for developing recyclable enantioselective catalysts. [] This highlights the potential of modifying (S,S)-(-)-Hydrobenzoin for specific applications.
Q8: Is there information available about the stability of (S,S)-(-)-Hydrobenzoin under various conditions?
A8: The provided research papers primarily focus on the synthetic applications of (S,S)-(-)-Hydrobenzoin. While they don't delve deeply into its stability profile, they demonstrate its successful utilization in various reaction conditions. This suggests a reasonable level of stability under those specific circumstances.
Q9: How is (S,S)-(-)-Hydrobenzoin used in chiral separation techniques?
A9: (S,S)-(-)-Hydrobenzoin serves as a template molecule in molecular imprinting techniques for the chiral separation of enantiomeric 1,2-diamines. Polymers imprinted with (S,S)-(-)-Hydrobenzoin demonstrate selectivity for the separation of racemic mixtures. []
Q10: What is the significance of adding achiral primary amines to the eluent during the chiral separation of enantiomeric 1,2-diamines using (S,S)-(-)-Hydrobenzoin imprinted polymers?
A10: The addition of achiral primary amines, like propylamine or cyclohexylamine, to the eluent enhances both the enantioselectivity and retentivity of (S,S)-(-)-Hydrobenzoin imprinted polymers for 1,2-diamines. This suggests a synergistic effect between the chiral cavities of the polymer and the added amines, leading to improved separation efficiency. []
Q11: How does (S,S)-(-)-Hydrobenzoin behave in crystallization processes?
A11: (S,S)-(-)-Hydrobenzoin is recognized for its ability to form conglomerates, which are mechanical mixtures of enantiopure crystals. This property is exploited in crystallization-induced asymmetric transformation (CIAT) processes to obtain enantiomerically pure (S,S)-(-)-Hydrobenzoin from its racemic mixture. []
Q12: What is the role of organometallic catalysts in the context of (S,S)-(-)-Hydrobenzoin and CIAT?
A12: Organometallic catalysts like chloro(indenyl)-bis-(triphenylphosphine)-ruthenium(II) are used to racemize the undesired enantiomer of hydrobenzoin in solution during CIAT. This allows for a continuous enrichment of the desired (S,S)-(-)-Hydrobenzoin enantiomer in the solid phase, driving the process towards higher yields. []
Q13: What challenges are associated with using organometallic catalysts in the CIAT of (S,S)-(-)-Hydrobenzoin?
A13: One challenge is the potential for side reactions. For example, some catalysts might be consumed in side reactions or lead to the degradation of hydrobenzoin, limiting the efficiency of CIAT. [] Finding catalysts with higher stability and selectivity is crucial for improving this process.
Q14: How do biocatalysts compare to traditional chemical methods in synthesizing enantiopure benzoins and hydrobenzoins?
A14: Biocatalytic reduction of benzils offers a more straightforward approach to enantiopure benzoins and hydrobenzoins compared to traditional chemical methods. Enzymes often exhibit higher selectivity, leading to the formation of the desired enantiomer with high enantiomeric excess, minimizing the need for expensive and time-consuming separation procedures. []
Q15: What is unique about the biocatalytic activity of Talaromyces flavus in the reduction of benzils?
A15: Talaromyces flavus exhibits pH-dependent selectivity in reducing benzils. At pH 5.0, it predominantly produces (S)-benzoin, while at pH 7.0, it favors the formation of (S,S)-hydrobenzoin. This selectivity stems from the presence of multiple enzymes within Talaromyces flavus with varying substrate specificities and pH activity profiles. []
Q16: What advantages does using Talaromyces flavus offer in the synthesis of (S,S)-hydrobenzoin?
A16: Talaromyces flavus facilitates a highly selective synthesis of (S,S)-hydrobenzoin with high enantiomeric excess (ee >99%) and a high diastereomeric ratio (dl/meso 97:3). This eliminates the need for complex purification steps and increases the overall efficiency of (S,S)-hydrobenzoin production. []
Q17: Are there any other notable applications of (S,S)-(-)-Hydrobenzoin?
A17: (S,S)-(-)-Hydrobenzoin and its derivatives are explored for their potential in nonlinear optics. Researchers have investigated the second harmonic generation (SHG) properties of (S,S)-(-)-Hydrobenzoin monomers, particularly for their potential use in materials with nonlinear optical properties. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid](/img/structure/B154466.png)




